![molecular formula C22H21N3O4S B2905814 2-benzamido-N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941879-92-1](/img/structure/B2905814.png)
2-benzamido-N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Overview
Description
Scientific Research Applications
Inhibition of CK1δ/ε
This compound has been identified as a potent and specific inhibitor of CK1δ (IC 50 = 0.040 and 0.042 μM, respectively). It exhibits fivefold higher affinity towards CK1δ than to CK1ε (IC 50 CK1ε = 0.199 μM). This makes it a highly potent and selective inhibitor of CK1δ .
Anti-Proliferative Activity
The compound has shown the ability to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner . This suggests its potential use in cancer therapy.
Regulation of Cellular Processes
CK1 isoforms, which this compound inhibits, are involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis and chromosome segregation . Therefore, this compound could potentially be used in research related to these processes.
Potential Therapeutic Applications
Since deregulation of CK1 isoforms have been linked to the development of various types of disorders such as cancer (CK1α/γ/δ/ε), neurodegenerative diseases (CK1δ), and inflammatory disorders (CK1α/δ/ε), the use of CK1 (isoform)-specific inhibitors like this compound may have therapeutic potential in the cure of these diseases .
Synthesis of Novel Bioactive Pyrimidine Derivatives
The new pyrimidine compound could be a reagent for the synthesis of novel bioactive pyrimidine derivatives with medicinal applications .
Anti-Alzheimer’s Agents
A series of hydrazone derivatives of 2-(benzamido) benzohydrazide was designed, synthesized, and characterized. These synthesized compounds were assessed for their potential as anti-Alzheimer’s agents by checking their AChE and BChE inhibition properties by in vitro analysis .
Antioxidant Activities
Some derivatives exhibited good anti-oxidant activities, showing % scavenging of 95.06% and 82.55%, respectively .
Cytotoxicity Studies
The synthesized compounds showed cell viability greater than 80%; thus, these compounds can be safely used as drugs .
Future Directions
Mechanism of Action
Mode of Action
The compound’s interaction with its targets is believed to involve inhibition of these enzymes and proteins. This inhibition can result in the disruption of cellular processes, potentially leading to effects such as the suppression of cell growth and proliferation .
Biochemical Pathways
. These activities suggest that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
. These properties could influence the compound’s bioavailability and its ability to reach its targets within the body.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological activities associated with thiazole derivatives . These effects could include the suppression of cell growth and proliferation, as well as potential impacts on various cellular processes.
properties
IUPAC Name |
2-benzamido-N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-28-16-10-8-14(12-17(16)29-2)23-21(27)15-9-11-18-19(15)24-22(30-18)25-20(26)13-6-4-3-5-7-13/h3-8,10,12,15H,9,11H2,1-2H3,(H,23,27)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYGGMKDBXWNLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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